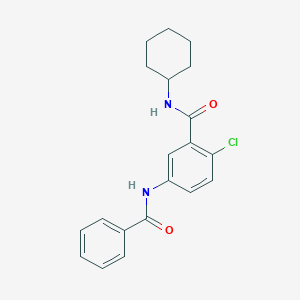![molecular formula C18H25N3O2S B267495 N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B267495.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea, also known as AICAR, is a synthetic compound that has been extensively studied for its potential use in treating metabolic disorders and cancer. AICAR is an analog of adenosine monophosphate (AMP), a molecule that plays a crucial role in cellular energy metabolism. AICAR has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, leading to a range of physiological effects.
Mécanisme D'action
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea activates AMPK, a key regulator of cellular metabolism. AMPK is activated in response to cellular stress such as low energy levels and plays a crucial role in maintaining cellular energy homeostasis. AMPK activation leads to a range of physiological effects, including increased glucose uptake, increased fatty acid oxidation, and decreased protein synthesis.
Biochemical and physiological effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has been shown to have a range of biochemical and physiological effects. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipose tissue, leading to improved lipid metabolism.
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been shown to induce apoptosis in cancer cells, leading to reduced tumor growth. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has several advantages for lab experiments. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea is a synthetic compound that can be easily synthesized and purified. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea is also relatively stable and can be stored for long periods of time.
However, there are also limitations to using N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea in lab experiments. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea can be expensive to synthesize and may not be readily available in some labs. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea can also have off-target effects, leading to potential complications in experimental design.
Orientations Futures
There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea. One area of research is the development of novel N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea analogs with improved potency and selectivity. Another area of research is the identification of new molecular targets for N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea, which could lead to new therapeutic applications.
Overall, N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea is a promising compound with potential applications in treating metabolic disorders and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea.
Méthodes De Synthèse
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea can be synthesized using a variety of methods. One common method involves the reaction of 4-(1-azepanylcarbonyl)benzoyl chloride with isobutyrylthiourea in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography.
Applications De Recherche Scientifique
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has been extensively studied for its potential use in treating metabolic disorders such as type 2 diabetes and obesity. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipose tissue, leading to improved lipid metabolism.
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been studied for its potential use in cancer treatment. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to reduced tumor growth. N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.
Propriétés
Nom du produit |
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea |
|---|---|
Formule moléculaire |
C18H25N3O2S |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
N-[[4-(azepane-1-carbonyl)phenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H25N3O2S/c1-13(2)16(22)20-18(24)19-15-9-7-14(8-10-15)17(23)21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3,(H2,19,20,22,24) |
Clé InChI |
GPBSCHJYFOOETP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
SMILES canonique |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267412.png)
![2-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267414.png)
![3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267421.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267422.png)
![N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267423.png)
![N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B267424.png)
![N,N-diethyl-4-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267425.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267427.png)

![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267431.png)
![N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide](/img/structure/B267434.png)
![N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267437.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267438.png)
![N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide](/img/structure/B267439.png)